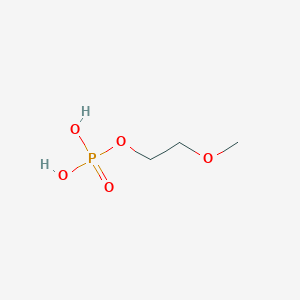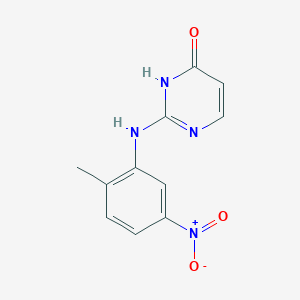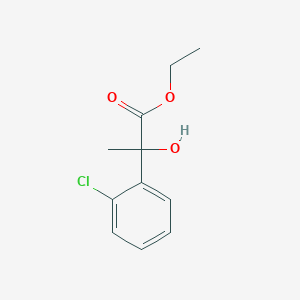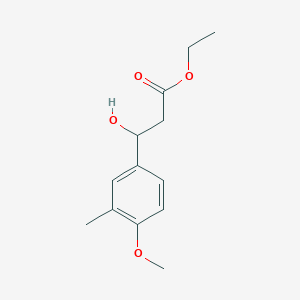
2-Methoxyethyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyethyl dihydrogen phosphate is an organic phosphate compound with the molecular formula C3H9O5P It is a colorless liquid that is soluble in water and commonly used in various chemical and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxyethyl dihydrogen phosphate can be synthesized through the reaction of methoxyethanol with phosphoric acid. The reaction typically involves the following steps:
Reactants: Methoxyethanol and phosphoric acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Purification: The product is purified through distillation or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reactants and conditions. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl dihydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of methoxyethanol and phosphoric acid.
Esterification: It can react with alcohols to form esters, which are useful intermediates in organic synthesis.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic catalysts.
Esterification: Alcohols and acid catalysts.
Oxidation and Reduction: Various oxidizing and reducing agents, depending on the desired reaction.
Major Products Formed
Hydrolysis: Methoxyethanol and phosphoric acid.
Esterification: Various esters depending on the alcohol used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
2-Methoxyethyl dihydrogen phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving phosphorylation and dephosphorylation processes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl dihydrogen phosphate involves its ability to participate in phosphorylation reactions. It can act as a phosphate donor in biochemical processes, transferring its phosphate group to other molecules. This property makes it valuable in studies of enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethyl phosphate: Similar in structure but contains a hydroxyl group instead of a methoxy group.
Ethyl dihydrogen phosphate: Contains an ethyl group instead of a methoxy group.
Methyl dihydrogen phosphate: Contains a methyl group instead of a methoxy group.
Uniqueness
2-Methoxyethyl dihydrogen phosphate is unique due to its methoxy group, which imparts different chemical properties compared to similar compounds
Properties
Molecular Formula |
C3H9O5P |
|---|---|
Molecular Weight |
156.07 g/mol |
IUPAC Name |
2-methoxyethyl dihydrogen phosphate |
InChI |
InChI=1S/C3H9O5P/c1-7-2-3-8-9(4,5)6/h2-3H2,1H3,(H2,4,5,6) |
InChI Key |
CKIDCAPNNGWMCC-UHFFFAOYSA-N |
Canonical SMILES |
COCCOP(=O)(O)O |
Related CAS |
70700-21-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl (1R,3R,4R,5S)-3-[[(2R,3R,4R,5R,6R)-3-[[(Allyloxy)carbonyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy]-5-ethyl-4-[[(2S,3S,4R,5R,6S)-3,4,5-tris(benzyloxy)-6-methyltetrahydro-2H-pyran-2-yl]oxy]cyclohexanecarboxylate](/img/structure/B13688333.png)
![2-(2-Furyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13688335.png)
![(1R,6R)-3-Cbz-8-oxa-3-azabicyclo[4.2.0]octan-7-one](/img/structure/B13688340.png)








![3-Fluoro-5-(7'-methylsulfonylspiro[1,3-dioxolane-2,1'-2,3-dihydroindene]-4'-yl)oxybenzonitrile](/img/structure/B13688398.png)
